N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a pyrene-1,6-diamine core, making it a significant molecule in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine typically involves the reaction of pyrene-1,6-diamine with 4-methylphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~) for nitration, halogens (Cl~2~, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets may vary depending on the application and the specific context in which the compound is used.
Comparison with Similar Compounds
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine can be compared with other similar compounds, such as:
- N~1~,N~1~,N~6~,N~6~-Tetrakis(4-tertiary-butylphenyl)pyrene-1,6-diamine
- N~1~,N~1~,N~6~,N~6~-Tetrakis(2-hydroxyethyl)adipamide
- 1,6-diamine-N~1~,N~1~,N~6~,N~6~-4 (4-isopropyl) pyrene
These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical properties and applications
Properties
CAS No. |
663954-33-4 |
---|---|
Molecular Formula |
C44H36N2 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
1-N,1-N,6-N,6-N-tetrakis(4-methylphenyl)pyrene-1,6-diamine |
InChI |
InChI=1S/C44H36N2/c1-29-5-17-35(18-6-29)45(36-19-7-30(2)8-20-36)41-27-15-33-14-26-40-42(28-16-34-13-25-39(41)43(33)44(34)40)46(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3 |
InChI Key |
IDLFRDOJEXTXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.